molecular formula C27H28FN3O5 B12139751 1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

1-ethyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-[2-(morpholin-4-yl)ethyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12139751
M. Wt: 493.5 g/mol
InChI Key: NCEVLQUAELCBOQ-FCQUAONHSA-N
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Description

1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the indole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction to form the spiro[indole-pyrrole] core.

    Functional group modifications: Introduction of the ethyl, fluoro, methyl, hydroxy, and morpholinyl groups through various organic reactions such as alkylation, acylation, and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluoro and morpholinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its complex structure and multiple functional groups.

    Materials Science: Use in the synthesis of novel materials with unique properties, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Potential inhibition of key enzymes involved in disease pathways.

    Receptor Binding: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    DNA Intercalation: Possible intercalation into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-methylimidazolium tetrafluoroborate: A similar compound with a simpler structure, used as an ionic liquid in various applications.

    1-ethyl-3-methylimidazolium chloride: Another ionic liquid with similar properties but different anionic composition.

Uniqueness

1-ethyl-3’-(3-fluoro-4-methylbenzoyl)-4’-hydroxy-1’-[2-(morpholin-4-yl)ethyl]-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its complex structure, which combines multiple functional groups and a spirocyclic core. This complexity provides a wide range of potential chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C27H28FN3O5

Molecular Weight

493.5 g/mol

IUPAC Name

(4'E)-1-ethyl-4'-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1'-(2-morpholin-4-ylethyl)spiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C27H28FN3O5/c1-3-30-21-7-5-4-6-19(21)27(26(30)35)22(23(32)18-9-8-17(2)20(28)16-18)24(33)25(34)31(27)11-10-29-12-14-36-15-13-29/h4-9,16,32H,3,10-15H2,1-2H3/b23-22-

InChI Key

NCEVLQUAELCBOQ-FCQUAONHSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC(=C(C=C4)C)F)\O)/C(=O)C(=O)N3CCN5CCOCC5

Canonical SMILES

CCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC(=C(C=C4)C)F)O)C(=O)C(=O)N3CCN5CCOCC5

Origin of Product

United States

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